molecular formula C18H27FN2O3 B6030827 (3'R*,4'R*)-1'-(3-fluoro-4-methoxybenzyl)-1,4'-bipiperidine-3',4-diol

(3'R*,4'R*)-1'-(3-fluoro-4-methoxybenzyl)-1,4'-bipiperidine-3',4-diol

Cat. No. B6030827
M. Wt: 338.4 g/mol
InChI Key: GJFLBTSGMSWJEI-IAGOWNOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3'R*,4'R*)-1'-(3-fluoro-4-methoxybenzyl)-1,4'-bipiperidine-3',4-diol, also known as FMBP, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. FMBP is a bipiperidine derivative that has been shown to have a unique mechanism of action, making it a promising candidate for the development of new drugs.

Mechanism of Action

(3'R*,4'R*)-1'-(3-fluoro-4-methoxybenzyl)-1,4'-bipiperidine-3',4-diol works by binding to a specific type of receptor in the body, known as the mu-opioid receptor. This receptor is involved in the regulation of pain and is the target of many pain medications. This compound has been shown to bind to this receptor with high affinity, meaning it can effectively block pain signals.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including the reduction of pain sensitivity, the inhibition of inflammation, and the suppression of cancer cell growth. Additionally, this compound has been shown to have minimal side effects, making it a promising candidate for the development of new drugs.

Advantages and Limitations for Lab Experiments

One advantage of using (3'R*,4'R*)-1'-(3-fluoro-4-methoxybenzyl)-1,4'-bipiperidine-3',4-diol in lab experiments is its high affinity for the mu-opioid receptor, which makes it a useful tool for studying the mechanisms of pain regulation. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on (3'R*,4'R*)-1'-(3-fluoro-4-methoxybenzyl)-1,4'-bipiperidine-3',4-diol. One area of interest is the development of new drugs based on the structure of this compound, which could have improved efficacy and fewer side effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of pain, inflammation, and cancer.

Synthesis Methods

The synthesis of (3'R*,4'R*)-1'-(3-fluoro-4-methoxybenzyl)-1,4'-bipiperidine-3',4-diol involves several steps, including the reaction of 3-fluoro-4-methoxybenzaldehyde with piperidine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

(3'R*,4'R*)-1'-(3-fluoro-4-methoxybenzyl)-1,4'-bipiperidine-3',4-diol has been the subject of several scientific studies, which have investigated its potential therapeutic applications. One such study found that this compound has antinociceptive effects, meaning it can reduce pain sensitivity in animals. Other studies have shown that this compound has anti-inflammatory properties and can inhibit the growth of cancer cells.

properties

IUPAC Name

(3R,4R)-1-[(3-fluoro-4-methoxyphenyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2O3/c1-24-18-3-2-13(10-15(18)19)11-20-7-6-16(17(23)12-20)21-8-4-14(22)5-9-21/h2-3,10,14,16-17,22-23H,4-9,11-12H2,1H3/t16-,17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFLBTSGMSWJEI-IAGOWNOFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC(C(C2)O)N3CCC(CC3)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CN2CC[C@H]([C@@H](C2)O)N3CCC(CC3)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.